2-Amino-2-(P-tolyl)ethan-1-OL hcl
CAS No.:
VCID: VC16542719
Molecular Formula: C9H14ClNO
Molecular Weight: 187.66 g/mol
* For research use only. Not for human or veterinary use.

Description | Overview of 2-Amino-2-(P-tolyl)ethan-1-OL Hydrochloride2-Amino-2-(P-tolyl)ethan-1-OL hydrochloride, also known as (S)-2-Amino-2-(p-tolyl)ethanol hydrochloride, is a chemical compound with the molecular formula and a molecular weight of approximately 187.66 g/mol. This compound falls under the category of amino alcohols and is notable for its potential applications in medicinal chemistry and various scientific research fields . Synthesis MethodsThe synthesis of 2-Amino-2-(P-tolyl)ethan-1-OL hydrochloride can be achieved through several methods, primarily involving the reaction of p-tolylacetaldehyde with ammonia or amine derivatives. The general synthetic route includes:
Biological Activity and ApplicationsResearch indicates that compounds similar to 2-Amino-2-(P-tolyl)ethan-1-OL hydrochloride may influence pathways related to mood regulation and cognitive functions, making them potential candidates for therapeutic applications in treating mood disorders . Potential Applications
Chemical ReactionsDue to its functional groups, 2-Amino-2-(P-tolyl)ethan-1-OL hydrochloride can participate in various chemical reactions:
|
---|---|
Product Name | 2-Amino-2-(P-tolyl)ethan-1-OL hcl |
Molecular Formula | C9H14ClNO |
Molecular Weight | 187.66 g/mol |
IUPAC Name | 2-amino-2-(4-methylphenyl)ethanol;hydrochloride |
Standard InChI | InChI=1S/C9H13NO.ClH/c1-7-2-4-8(5-3-7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H |
Standard InChIKey | SXKKIUVSYPXHBT-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)C(CO)N.Cl |
PubChem Compound | 69188615 |
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume